N-1-adamantyl-N'-(3-nitrophenyl)thiourea
Description
Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research
Thiourea derivatives are a cornerstone in medicinal chemistry and material science. researchgate.netmdpi.com Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, has driven extensive research into their therapeutic potential. researchgate.netmdpi.comnih.gov The core thiourea structure, with its hydrogen bond donor and acceptor sites, allows for specific interactions with biological targets like enzymes and proteins. nih.govnih.gov In organic synthesis, thioureas are pivotal intermediates for the creation of a wide array of heterocyclic compounds. annexechem.com They also find applications as catalysts and as chelating agents for metal ions. annexechem.com The continuous development of new thiourea derivatives is fueled by the quest for compounds with enhanced efficacy and novel mechanisms of action. mdpi.com
Structural and Conformational Contributions of the Adamantane (B196018) Moiety in Thiourea Architecture
The incorporation of an adamantane group into a molecule significantly influences its physical and chemical properties. Adamantane, a rigid and highly lipophilic polycyclic hydrocarbon, is often described as a "lipophilic bullet." nih.gov Its cage-like structure is virtually stress-free and provides a bulky, three-dimensional scaffold. wikipedia.org
In the context of thiourea derivatives, the adamantane moiety imparts several key characteristics:
Lipophilicity: The adamantane group substantially increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. researchgate.net
Rigidity and Conformational Restriction: The rigid nature of the adamantane cage limits the conformational freedom of the molecule. researchgate.netfiveable.me This pre-organization can lead to more specific and higher-affinity binding to biological targets. fiveable.me
Supramolecular Interactions: The adamantyl group can participate in various non-covalent interactions, such as van der Waals forces and C-H···π interactions, which play a role in crystal packing and molecular recognition. acs.org
The presence of the adamantane moiety is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of bioactive compounds. publish.csiro.au
Positioning of N-1-adamantyl-N'-(3-nitrophenyl)thiourea within the Broader Thiourea Class
This compound is an unsymmetrical N,N'-disubstituted thiourea. Its structure is characterized by the presence of a bulky, non-aromatic adamantyl group attached to one nitrogen atom and an electronically distinct 3-nitrophenyl group on the other.
This specific combination of substituents places it within a subset of thiourea derivatives that have been investigated for their unique electronic and structural properties. The adamantyl group provides a lipophilic and sterically demanding anchor, while the 3-nitrophenyl group, with its electron-withdrawing nitro substituent, significantly influences the electronic distribution within the thiourea core. The position of the nitro group at the meta position of the phenyl ring has a distinct electronic effect compared to ortho- or para-substituted analogs.
While specific research on this compound is not extensively documented in publicly available literature, its properties can be inferred from studies on closely related compounds. For instance, the crystal structures of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea and 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea have been reported, providing insights into the expected bond lengths, angles, and supramolecular interactions that would likely be present in the title compound. researchgate.netresearchgate.net
The synthesis of such a compound would typically involve the reaction of 1-aminoadamantane with 3-nitrophenyl isothiocyanate. acs.org This straightforward synthetic route allows for the generation of a diverse library of related compounds for further investigation.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-20(22)15-3-1-2-14(7-15)18-16(23)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWYAQWELULRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 1 Adamantyl N 3 Nitrophenyl Thiourea
Primary Synthetic Routes and Reaction Mechanisms
The core of synthesizing N-1-adamantyl-N'-(3-nitrophenyl)thiourea lies in the formation of the thiourea (B124793) linkage between the adamantane (B196018) and the 3-nitrophenyl moieties. This is typically accomplished through the reaction of an isothiocyanate with an amine.
Adaptations of Adamantane-1-carbonyl Isothiocyanate Reactions
A common and effective method for the synthesis of N-acyl thioureas involves the use of adamantane-1-carbonyl isothiocyanate as a key intermediate. nih.govresearchgate.net This intermediate is typically generated in situ to maximize reactivity and minimize handling of the potentially sensitive isothiocyanate.
The general reaction scheme proceeds as follows:
Formation of the Isothiocyanate: Adamantane-1-carbonyl chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972). This reaction yields adamantane-1-carbonyl isothiocyanate. nih.govmdpi.com
Nucleophilic Addition: The in situ generated adamantane-1-carbonyl isothiocyanate is then treated with 3-nitroaniline (B104315). The amino group of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. researchgate.netmdpi.com This addition reaction forms the desired this compound.
An alternative, though less direct, approach involves starting from adamantane-1-amine. In this case, the amine would first need to be converted to an isothiocyanate, which can then react with 3-nitroaniline. However, the more convergent route starting from adamantane-1-carbonyl chloride is often preferred. acs.orgnih.gov
The reaction mechanism is characterized by the nucleophilic attack of the amine on the central carbon of the isothiocyanate. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the nucleophilicity of the aniline (B41778), potentially requiring slightly more forcing reaction conditions compared to anilines with electron-donating groups.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, several reaction parameters can be optimized. These optimizations are crucial for an efficient synthetic process. researchgate.net
Key parameters for optimization include:
Solvent: Anhydrous acetone is a commonly used solvent for the generation of the isothiocyanate and subsequent reaction with the amine. mdpi.com Other aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) could also be explored.
Temperature: The initial formation of the isothiocyanate is often carried out at room temperature or with gentle heating. The subsequent addition of the amine and the final reaction may benefit from elevated temperatures, such as refluxing the solvent, to ensure complete reaction. e3s-conferences.orgresearchgate.net For instance, some thiourea syntheses are carried out at temperatures ranging from 40-80°C. e3s-conferences.orgresearchgate.net
Reaction Time: The reaction time can vary depending on the reactivity of the substrates and the temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to overnight. e3s-conferences.orgnih.gov
Stoichiometry of Reactants: Using a slight excess of the amine (3-nitroaniline) can help to drive the reaction to completion. However, this may necessitate a more rigorous purification step to remove the unreacted amine.
A typical laboratory-scale synthesis might involve dissolving adamantane-1-carbonyl chloride and ammonium thiocyanate in acetone, stirring for a period to form the isothiocyanate, and then adding a solution of 3-nitroaniline in the same solvent. The mixture would then be heated to reflux and monitored until the starting materials are consumed. The product can then be isolated by precipitation and purified by recrystallization. e3s-conferences.org
Synthetic Approaches for this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships, which is vital in drug discovery. nih.gov
Strategic Substituent Modifications and Their Synthetic Feasibility
Modifications can be introduced on both the adamantane cage and the phenyl ring to generate a library of related compounds.
Modifications on the Phenyl Ring: The synthesis of analogues with different substituents on the phenyl ring is synthetically straightforward. A variety of substituted anilines can be used in place of 3-nitroaniline in the primary synthetic route described in section 2.1.1. For example, anilines with halogen, alkyl, or alkoxy groups can be readily incorporated. nih.govresearchgate.net The electronic nature of these substituents (electron-donating or electron-withdrawing) will influence the reactivity of the aniline and may require slight adjustments to the reaction conditions.
| Starting Aniline | Resulting Thiourea Derivative |
| 4-Chloroaniline | N-1-adamantyl-N'-(4-chlorophenyl)thiourea acs.org |
| 2,4-Dichloroaniline | N-1-adamantyl-N'-(2,4-dichlorophenyl)thiourea nih.gov |
| 4-Bromoaniline | N-1-adamantyl-N'-(4-bromophenyl)thiourea nih.gov |
| 2-Bromo-4,6-difluoroaniline | N-1-adamantyl-N'-(2-bromo-4,6-difluorophenyl)thiourea nih.gov |
| 2,4,6-Trimethylaniline | N-1-adamantyl-N'-(2,4,6-trimethylphenyl)thiourea researchgate.net |
Modifications on the Adamantane Moiety: Introducing substituents on the adamantane cage is also a viable strategy for derivatization. This can be achieved by starting with a substituted adamantane-1-carboxylic acid to generate the corresponding substituted adamantane-1-carbonyl chloride. For instance, using 2-adamantanone (B1666556) as a starting material could lead to derivatives with functionality at the 2-position. mdpi.com
Stereoselective Synthesis Considerations for Related Derivatives
The parent compound, this compound, is achiral. However, the introduction of chiral centers in its derivatives would necessitate considerations for stereoselective synthesis.
For example, if a substituent on the adamantane ring or a modification of the linker between the adamantane and the thiourea group introduces a stereocenter, the synthesis would need to be adapted to control the stereochemical outcome. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. While the current literature primarily focuses on the synthesis of achiral adamantane-based thioureas, the principles of asymmetric synthesis could be applied to create enantiomerically pure derivatives if desired for specific biological applications. The synthesis of adamantane derivatives with amino acids, for instance, introduces inherent chirality. mdpi.com
Intermolecular Interactions and Supramolecular Assembly in Crystalline N 1 Adamantyl N 3 Nitrophenyl Thiourea
Hydrogen Bonding Networks and Architectures
The supramolecular assembly of N-1-adamantyl-N'-(3-nitrophenyl)thiourea in the crystalline state is significantly governed by an extensive network of hydrogen bonds. rsc.orgresearchgate.net In the broader family of 1-acyl substituted thioureas, the presence of two N-H groups, a carbonyl (C=O) group, and a thiocarbonyl (C=S) group provides multiple sites for hydrogen bond donation and acceptance. researchgate.net This functionality facilitates the formation of robust and predictable intermolecular motifs. rsc.org
Intramolecular N-H···O and Intermolecular N-H···S Interactions
The conformation of the this compound molecule is primarily stabilized by a strong intramolecular N-H···O hydrogen bond. acs.orgnih.gov This interaction occurs between the carbonyl oxygen atom and the hydrogen atom of the adjacent N-H group (the acylamino -C(O)NH- proton), forming a stable pseudo-six-membered ring. nih.govresearchgate.net This "S-shape" conformation, with the C=O and C=S bonds oriented in opposite directions, is a common feature in related adamantane-acylthiourea structures. rsc.orgnih.gov
In the crystal lattice, these conformationally stabilized molecules are further linked by intermolecular N-H···S hydrogen bonds. researchgate.net For this compound, the second N-H group (the aryl-NH proton) acts as a hydrogen bond donor to the sulfur atom of an adjacent molecule. This interaction, combined with intermolecular N-H···O hydrogen bonds involving the nitro group, creates a motif that links the molecules together, forming a typical R²₂(8) ring. rsc.orgresearchgate.net
Table 1: Selected Hydrogen Bond Geometries in Related Adamantane (B196018) Thiourea (B124793) Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Reference |
|---|---|---|---|---|---|
| N-H···O (intramolecular) | 0.86 | 1.99 | 2.663 | 134 | nih.gov |
| N-H···S (intermolecular) | 0.86 | 2.66 | 3.483 | 161 | nih.gov |
Note: Data presented is for closely related adamantane thiourea structures to illustrate typical bond parameters. Specific geometric data for the title compound was not available in the reviewed literature.
Bifurcated and Cooperative Hydrogen Bonding Motifs
In some acyl thiourea derivatives, the N-H group can act as a donor in a bifurcated hydrogen bond, interacting simultaneously with both the intramolecular carbonyl oxygen and an intermolecular acceptor atom. rsc.org This creates a more complex and interconnected network.
Exploration of Noncovalent Interactions
Beyond the primary hydrogen bonds, a variety of weaker noncovalent interactions play a crucial role in the crystal packing of this compound. These interactions, including C-H···X (where X = S, O, N, π), fine-tune the molecular arrangement and contribute significantly to the cohesion of the crystal lattice. acs.org
C-H···S, C-H···O, C-H···N, and C-H···π Interactions
Analysis of the crystal structure reveals the presence of several types of weak C-H-based interactions:
C-H···S Interactions: Non-conventional hydrogen bonds where C-H groups from the bulky adamantane cage or the phenyl ring interact with the sulfur atom of a neighboring molecule are observed. rsc.org In some closely related adamantyl thioureas, these C-H···S bonds contribute to the formation of centrosymmetric dimers with R²₂(14) graph-set motifs. rsc.org
C-H···O Interactions: The oxygen atoms of the nitro group and the carbonyl group serve as acceptors for hydrogen atoms from the C-H groups of adjacent molecules. acs.orgmdpi.com These interactions help to link the primary hydrogen-bonded motifs into a three-dimensional structure.
C-H···N Interactions: The nitrogen atoms of the nitro group can also act as weak hydrogen bond acceptors, leading to C-H···N contacts that further stabilize the crystal packing. acs.org
C-H···π Interactions: The electron-rich π-system of the nitrophenyl ring can interact with C-H bonds from the adamantyl group of a neighboring molecule. These interactions are often characterized as T-shaped C-H···π contacts and are significant in the packing of aromatic thiourea derivatives. researchgate.net
Chalcogen Bonds and Their Influence on Conformation and Packing
A chalcogen bond is a noncovalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic center (a Lewis acid). nih.govmdpi.com In this interaction, an electron-deficient region, known as a σ-hole, on the chalcogen atom interacts with a nucleophile, such as a lone pair or a π-electron system. researchgate.net
Hirshfeld Surface Analysis and Associated Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrsc.org By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. mdpi.com For this compound, the d_norm map reveals distinct red regions, indicating contacts shorter than the van der Waals radii, which correspond to the key N-H···O and N-H···S hydrogen bonds. researchgate.net
The two-dimensional fingerprint plot is derived from the Hirshfeld surface and summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). mdpi.com This plot allows for the quantification of the relative contribution of each type of interaction to the total crystal packing. researchgate.net
For this compound, the fingerprint plot is dominated by H···H, O···H/H···O, and C···H/H···C contacts, underscoring the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. researchgate.net
Table 2: Relative Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Fingerprint Plots. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 42.1 |
| O···H | 23.9 |
| C···H | 10.1 |
| S···H | 8.8 |
| N···H | 4.3 |
| C···C | 3.3 |
| S···C | 2.1 |
| O···C | 1.8 |
The analysis shows that over 42% of the surface contacts are H···H interactions, reflecting the influence of the hydrogen-rich adamantyl cage. researchgate.net The significant O···H (23.9%) and S···H (8.8%) contributions quantitatively confirm the prevalence of hydrogen bonds involving oxygen and sulfur as acceptors. researchgate.net The C···H contacts (10.1%) represent the contribution of C-H···π and other C-H involved interactions. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea |
| 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea |
| 1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea |
| 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea |
| 1-(adamantane-1-carbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea |
| 4-aminophenazone |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonothioyl)-4-nitrobenzamide |
| 4-nitro-N-(4-nitrobenzoyl)benzamide |
| 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate |
| 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate |
Quantitative Contributions of Specific Intermolecular Contacts
The stability of the crystal lattice of thiourea derivatives is dictated by a complex interplay of various intermolecular forces. A quantitative understanding of these interactions can be achieved through Hirshfeld surface analysis, which partitions the crystal space among molecules and allows for the detailed study of intermolecular contacts.
Table 1: Percentage Contributions of Intermolecular Contacts for 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.7 |
| O···H/H···O | 22.5 |
| C···H/H···C | 11.8 |
| S···H/H···S | 8.5 |
| C···C | 3.5 |
| N···H/H···N | 2.8 |
| O···C/C···O | 1.5 |
| S···C/C···S | 1.4 |
| O···O | 1.1 |
| N···O/O···N | 0.8 |
| S···S | 0.2 |
Data is for the analogous compound 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea.
Elucidation of Crystal Packing Arrangements and Supramolecular Synthons
The crystal packing of N-substituted thioureas is often governed by the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. In thiourea derivatives, the most common and stabilizing synthon is the dimeric motif formed through a pair of N-H···S hydrogen bonds, described by the graph-set notation R²₂(8).
The crystal packing is further directed by intermolecular hydrogen bonds. While the classic N-H···S dimer is a common feature in many thioureas, the presence of other functional groups, such as the nitro group, can lead to alternative or additional packing motifs. The nitro group itself is a potent hydrogen bond acceptor and can engage in C-H···O interactions, further weaving the molecules into a three-dimensional network. These interactions, along with weaker van der Waals forces, dictate the final crystal architecture.
Principles of Supramolecular Self-Assembly and Crystal Engineering
The study of this compound and its analogues falls under the umbrella of supramolecular chemistry and crystal engineering. These fields aim to understand and control the assembly of molecules into well-defined, functional solid-state architectures.
The principles governing the self-assembly of these molecules are rooted in the nature and hierarchy of their intermolecular interactions. Strong hydrogen bonds, such as the N-H···S and N-H···O interactions, are the primary drivers of the formation of supramolecular synthons. These strong interactions create a robust framework, which is then further organized by weaker interactions like C-H···O, C-H···π, and van der Waals forces.
By understanding the interplay of these different functional groups and the hierarchy of the intermolecular forces, it is possible to predict and potentially design crystalline materials with desired structural motifs and properties. The predictable nature of the thiourea N-H···S synthon, combined with the tunable nature of the substituents, makes this class of compounds an excellent platform for studies in crystal engineering.
Computational Chemistry and Theoretical Studies on N 1 Adamantyl N 3 Nitrophenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For N-1-adamantyl-N'-(3-nitrophenyl)thiourea, DFT calculations, particularly using the B3LYP functional with a 6-311++G basis set, have been instrumental in elucidating its structural and vibrational characteristics. nih.gov
Geometry Optimization, Electronic Structure, and Conformational Stability
Theoretical studies on analogous adamantyl-containing thiourea (B124793) derivatives reveal that the most stable conformation of this compound is likely an S-shaped geometry. nih.gov This conformation is primarily stabilized by a strong intramolecular hydrogen bond between the N-H proton of the thiourea linker and an oxygen atom of the nitro group. The adamantyl group, being bulky, significantly influences the steric environment around the thiourea backbone.
Electronic structure analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are vital for understanding the chemical reactivity. For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group, while the LUMO is often distributed over the aromatic ring system. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 1: Predicted Conformational and Electronic Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value/Characteristic | Reference |
| Most Stable Conformation | S-shaped geometry | nih.gov |
| Stabilizing Interaction | Intramolecular N-H···O hydrogen bond | researchgate.net |
| Adamantane (B196018) Conformation | Chair | nih.gov |
| Nitrophenyl-Thiourea | Near planar | researchgate.net |
| HOMO Localization | Thiourea (S and N atoms) | General knowledge |
| LUMO Localization | Nitrophenyl ring | General knowledge |
Prediction of Vibrational Spectra and Correlation with Experimental Data
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. For thiourea derivatives, the calculated vibrational frequencies are generally in good agreement with experimental data, although the calculated values are often scaled to correct for anharmonicity and basis set deficiencies.
The vibrational analysis of related adamantyl thioureas shows characteristic bands for N-H, C=O (in acylthioureas), C=S, and C-N stretching modes. nih.govresearchgate.net The N-H stretching vibrations are particularly sensitive to hydrogen bonding, often appearing as broad bands at lower frequencies than those of free N-H groups. The C=S stretching vibration is a key marker for the thiourea group and is typically observed in the range of 700-800 cm⁻¹. researchgate.net
By comparing the theoretically predicted vibrational spectra with experimentally obtained IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. This correlation provides strong evidence for the accuracy of the calculated molecular geometry and electronic structure.
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound and their Assignments
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment | Reference |
| ν(N-H) | 3200-3400 | N-H stretching (sensitive to H-bonding) | researchgate.net |
| ν(C-H) aromatic | 3000-3100 | C-H stretching in the nitrophenyl ring | General knowledge |
| ν(C-H) aliphatic | 2800-3000 | C-H stretching in the adamantyl group | General knowledge |
| ν(C=S) | 700-800 | Thiourea C=S stretching | researchgate.net |
| ν(C-N) | 1300-1400 | C-N stretching | researchgate.net |
| ν(NO₂) symmetric | 1340-1360 | Symmetric stretching of the nitro group | General knowledge |
| ν(NO₂) asymmetric | 1520-1560 | Asymmetric stretching of the nitro group | General knowledge |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density and characterizing chemical bonds and other interactions.
Characterization and Quantification of Interaction Strengths
QTAIM analysis of related thiourea compounds has been used to characterize and quantify the strength of intramolecular and intermolecular interactions. By locating the bond critical points (BCPs) in the electron density, one can identify the presence of interactions such as hydrogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the nature and strength of the interaction. For a hydrogen bond, a positive value of ∇²ρ indicates a closed-shell interaction (electrostatic in nature), which is typical for such bonds. The strength of the hydrogen bond can be correlated with the electron density at the BCP.
Topological Analysis of Electron Density Distributions
The topological analysis of the electron density distribution in this compound would reveal the network of atomic interactions within the molecule. This includes the covalent bonds forming the molecular skeleton as well as the weaker non-covalent interactions that dictate its conformational preferences. The presence of a BCP between a hydrogen atom of the N-H group and an oxygen atom of the nitro group would provide definitive evidence for the intramolecular hydrogen bond. The properties of this BCP would allow for a quantitative assessment of its contribution to the conformational stability of the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. These methods are particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.
Potential Energy Surface Scans for Conformational Isomerism
The conformational flexibility of this compound is a critical determinant of its physical and biological properties. The molecule possesses several rotatable bonds, primarily around the thiourea core, which connect the adamantyl and nitrophenyl fragments. The rotation around these bonds gives rise to various conformers, each with a distinct energy and geometry. A Potential Energy Surface (PES) scan is a computational technique employed to systematically explore this conformational space.
A PES scan involves calculating the energy of the molecule as a function of one or more internal coordinates, such as dihedral angles. For this compound, key dihedral angles for investigation would be those defining the orientation of the adamantyl group relative to the thiourea plane (C-N-C-N) and the orientation of the nitrophenyl group with respect to the same plane (N-C-N-C).
The process begins by optimizing the geometry of the molecule to find a stable starting conformation. Then, a selected dihedral angle is systematically rotated in discrete steps (e.g., every 10-15 degrees), and at each step, the energy of the molecule is calculated while allowing the remaining parts of the molecule to relax. Plotting the energy versus the dihedral angle generates a PES profile. The minima on this surface correspond to stable or metastable conformers (isomers), while the maxima represent the energy barriers (transition states) that separate them. researchgate.net
For this compound, a PES scan would likely reveal several low-energy conformers. scispace.com The bulky adamantane group and the planar nitrophenyl ring will experience steric hindrance, which will govern the preferred orientations. It is hypothesized that conformers minimizing the steric clash between the adamantyl cage and the substituents on the phenyl ring will be the most stable. The results of such a scan can be presented in a data table summarizing the relative energies of the identified conformers.
| Conformer | Dihedral Angle 1 (Adamantyl-N-C=S) | Dihedral Angle 2 (S=C-N-Phenyl) | Relative Energy (kcal/mol) |
| Global Minimum | [Hypothetical Value] | [Hypothetical Value] | 0.00 |
| Local Minimum 1 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Local Minimum 2 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Transition State 1 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
This table is illustrative. The actual values would be determined from the output of the PES scan calculations.
Interaction Energy Calculations (e.g., PIXEL method)
Understanding the forces that hold molecules together in a crystal lattice is crucial for predicting solid-state properties like polymorphism, solubility, and melting point. Interaction energy calculations quantify the strength and nature of non-covalent interactions between molecules. The PIXEL method is a notable approach for this purpose.
PIXEL calculates the interaction energy between pairs of molecules (dimers) extracted from a crystal structure. It partitions the total interaction energy into its fundamental physical components: coulombic (electrostatic), polarization, dispersion, and repulsion. This decomposition provides a detailed picture of the forces at play. For this compound, whose crystal structure would likely be stabilized by a network of hydrogen bonds and other weak interactions, PIXEL analysis would be particularly insightful.
The thiourea moiety (–NH–C(=S)–NH–) is a classic hydrogen bond donor and acceptor. The nitro group (–NO₂) is also a strong hydrogen bond acceptor. Therefore, intermolecular hydrogen bonds of the N–H···S and N–H···O types are expected to be significant. The PIXEL method can precisely calculate the energy of these specific interactions. Furthermore, the adamantyl group, being lipophilic, can participate in van der Waals and C–H···π interactions with the nitrophenyl ring of neighboring molecules.
A typical output from a PIXEL calculation for a significant interacting dimer of this compound might look as follows:
| Interaction Type | Coulombic Energy (kcal/mol) | Polarization Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| N-H···S Hydrogen Bond | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| C-H···π Interaction | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| π-π Stacking | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
This table is illustrative, showing the components of interaction energy that the PIXEL method can compute.
Computational Approaches for Structure-Property Relationship (SPR) Elucidation
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. For this compound, computational methods can be used to predict various properties based on its calculated electronic and geometric structure. These properties can range from electronic characteristics, like the dipole moment and polarizability, to parameters relevant to its potential biological activity, such as the electrostatic potential surface and molecular orbital energies.
Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. By solving the electronic structure of the molecule, DFT can provide a wealth of information. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) surface is another important descriptor derived from computational analysis. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiourea group, indicating these are sites for electrophilic attack or hydrogen bonding. The hydrogens of the N-H groups would show positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.
These computed descriptors can then be used in Quantitative Structure-Property Relationship (QSPR) models to predict properties that are difficult or time-consuming to measure experimentally.
| Computed Descriptor | Significance | Hypothesized Finding for this compound |
| HOMO Energy | Relates to the ability to donate electrons. | The thiourea and nitrophenyl moieties would likely contribute significantly to the HOMO. |
| LUMO Energy | Relates to the ability to accept electrons. | The LUMO is expected to be localized on the electron-deficient nitrophenyl ring. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. nih.gov | The presence of the nitro group is expected to lower the LUMO energy, resulting in a moderate energy gap. |
| Dipole Moment | Measures the overall polarity of the molecule. | A significant dipole moment is expected due to the polar nitro and thiourea groups. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and reactive sites. | Negative potential on O and S atoms; positive potential on N-H protons. |
This table provides examples of computational descriptors and their relevance to SPR studies for the target molecule.
Mechanistic Investigations of Biological Activities in Vitro and Structure Activity Relationships
In Vitro Anti-proliferative and Cytotoxic Activity (Cellular Mechanisms)
While direct studies on the anti-proliferative and cytotoxic effects of N-1-adamantyl-N'-(3-nitrophenyl)thiourea are not extensively documented in publicly available literature, the activities of structurally similar adamantane (B196018) and thiourea (B124793) derivatives provide a basis for inferring its potential mechanisms of action. Adamantane-containing compounds have been recognized for their chemotherapeutic potential. nih.gov
Cellular Pathway Modulation: Cell Cycle Arrest and Apoptosis Induction
Research on related thiourea derivatives suggests a strong potential for this compound to induce cell cycle arrest and apoptosis in cancer cells. For instance, a study on 1,3-disubstituted thiourea derivatives bearing a 3-(trifluoromethyl)phenyl group, which is electronically similar to the 3-nitrophenyl group, demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov These compounds were found to be potent inducers of apoptosis. nih.gov Specifically, a derivative with a 3,4-dichloro substitution was shown to trigger late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov
Furthermore, other synthetic thiourea compounds have been shown to directly interfere with cell division. A novel 1,3-phenyl bis-thiourea compound, for example, was found to be a potent inhibitor of microtubule polymerization. researchgate.netmdpi.com This interference with microtubule function leads to a mitotic arrest in the prometaphase stage of the cell cycle, which is followed by apoptotic cell death. researchgate.netmdpi.com This process, often termed mitotic catastrophe, is a common mechanism for tubulin-binding agents used in chemotherapy. nih.gov Adamantyl retinoid-related molecules have also been documented to induce apoptosis in pancreatic cancer cells. nih.gov Given these precedents, it is plausible that this compound may exert cytotoxic effects through similar pathways involving the disruption of the cell cycle and the induction of programmed cell death.
Interference with Specific Molecular Targets and Signaling Pathways
The molecular targets of this compound have not been explicitly identified. However, studies on analogous compounds point towards several potential signaling pathways that could be affected. As mentioned, the inhibition of tubulin polymerization is a key mechanism for some cytotoxic thioureas. researchgate.netmdpi.com Gene expression analysis of cells treated with a cytotoxic bis-thiourea revealed an upregulation of proteins involved in mitosis, such as cyclin B1 and Aurora-A kinase, which is consistent with a mitotic arrest phenotype. nih.gov
Additionally, some thiourea derivatives containing a nitrophenyl group have been associated with the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a component of a key signaling pathway involved in inflammation and cell proliferation. nih.gov The Wnt/β-catenin and IGF-1R signaling pathways, which are crucial for cancer cell growth and survival, have been shown to be inhibited by adamantyl-substituted retinoid-related compounds, leading to apoptosis. nih.gov While direct evidence is pending, these findings suggest that this compound could potentially interfere with one or more of these critical cellular signaling cascades.
Enzyme Inhibition Studies (Molecular Mechanisms)
The structural motifs within this compound suggest its potential as an inhibitor of specific enzymes, namely epoxide hydrolases and urease.
Inhibition of Epoxide Hydrolase Enzymes (e.g., sEH, EphB, EphE)
A significant body of research has identified adamantyl thioureas as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is responsible for the metabolism of epoxy-fatty acids, which have vasodilatory, anti-inflammatory, and analgesic properties. nih.gov Inhibition of sEH increases the levels of these beneficial fatty acids, making sEH inhibitors promising therapeutic agents. nih.gov
A systematic study of adamantyl thioureas demonstrated that their inhibitory potency can range from the micromolar to the nanomolar level. nih.gov The general structure of these inhibitors is Ad-NHC(S)NH-R, where Ad is the adamantane group and R is typically an aryl group. nih.gov The study highlighted that thioureas with electron-withdrawing groups on the aromatic ring were among the most active sEH inhibitors. nih.gov Given that the 3-nitrophenyl group is strongly electron-withdrawing, this compound fits the profile of a potentially potent sEH inhibitor. While being slightly less active than their urea (B33335) counterparts, thiourea-based sEH inhibitors exhibit significantly better water solubility, which could translate to improved bioavailability. nih.govnih.gov
Table 1: sEH Inhibition by Adamantyl Thiourea Analogs
| Compound Class | Potency Range | Reference |
|---|
Note: Specific data for this compound is not available in the cited literature, but the range represents the class of compounds to which it belongs.
Urease Inhibition Potential and Mechanism of Action
Thiourea and its derivatives are well-known inhibitors of the enzyme urease. researchgate.netnih.gov Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia, a process that is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. mdpi.comnih.gov Inhibition of urease is therefore a therapeutic strategy for treating infections caused by these bacteria. nih.gov
Thiourea derivatives are thought to act as urease inhibitors by interacting with the nickel ions in the enzyme's active site. nih.gov The thiocarbonyl group of the thiourea can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme. nih.gov Studies on N-monoarylacetothioureas have shown that these compounds can be highly potent, reversible, and rapid inhibitors of urease. nih.gov Although this compound is a di-substituted thiourea, the fundamental inhibitory mechanism is expected to be similar. The synthesis of a related compound, N-(3-Nitrophenyl)-N′-pivaloylthiourea, has been reported, confirming the chemical accessibility of thioureas containing the 3-nitrophenyl moiety. researchgate.net However, specific inhibitory constants for this compound against urease are not currently available.
Antimicrobial Activity Studies (In Vitro, Non-Clinical)
The thiourea scaffold is present in a variety of compounds with demonstrated antimicrobial properties. mdpi.comnih.gov Thiourea derivatives have been reported to exhibit antibacterial and antifungal activities. mdpi.comnih.gov The presence of specific substituents can significantly influence this activity. For instance, the inclusion of a nitro group on the aromatic ring of N-benzoylthiourea derivatives has been correlated with their inhibitory activity against both bacteria and fungi. nih.gov
In one study, thiourea derivatives were screened for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.gov A particularly active derivative, termed TD4, was identified, demonstrating the potential of this class of compounds to combat antibiotic-resistant bacteria. nih.gov While comprehensive screening data for this compound is not available, the presence of both the adamantane and the 3-nitrophenyl-thiourea moieties suggests that it may possess antimicrobial properties worthy of investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(3-Nitrophenyl)-N′-pivaloylthiourea |
| N-monoarylacetothioureas |
| N-benzoylthiourea |
| 1,3-phenyl bis-thiourea |
| Adamantyl retinoid-related compounds |
| Cyclin B1 |
| Aurora-A kinase |
| Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) |
| Amantadine |
| Rimantadine |
| Tromantadine |
| Adaphostin |
| Adarotene |
| Largazole |
| Bestatin |
| Curcumin |
| Britannin |
| Parthenolide |
| Acetohydroxamic acid |
| N-(n-butyl)thiophosphoric triamide |
| Thiophanate |
| Thiophanate methyl |
Antibacterial Activity Against Specific Bacterial Strains (e.g., Gram-Positive, Gram-Negative)
Derivatives of adamantylthiourea have demonstrated notable antibacterial properties, with activity often varying between Gram-positive and Gram-negative bacteria. Studies on analogous compounds show that this class of molecules generally exhibits greater potency against Gram-positive strains. nih.govnih.gov The structural differences in the bacterial cell wall are a key determinant of this selectivity. The outer membrane of Gram-negative bacteria, which is absent in Gram-positive bacteria, acts as a formidable barrier against many external toxic agents, including antibiotics. nih.gov
Research on thiourea derivatives has shown potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov For instance, a thiourea derivative designated as TD4 was effective against these bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL. nih.gov In contrast, its activity against Gram-negative bacteria was negligible, with MIC values exceeding 256 µg/mL. nih.gov
However, modifications to the aryl substituent of the thiourea moiety can broaden the spectrum of activity. Certain adamantane-isothiourea hybrids have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, some analogues demonstrate potent broad-spectrum activity against all tested bacterial strains, including the Gram-negative Escherichia coli. nih.govudelar.edu.uy The position of substituents on the phenyl ring is crucial; 2,6-dihalophenyl analogues showed higher potency against Gram-negative bacteria, whereas 3,4-dihalophenyl analogues were more active against Gram-positive strains. nih.gov
| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |
|---|---|---|---|
| Thiourea Derivative (TD4) | Potent (MIC: 2–16 µg/mL against MRSA, S. epidermidis, E. faecalis) | Weak (MIC > 256 µg/mL) | nih.gov |
| Adamantane Thiosemicarbazones (2,4- or 3,4-dihaloaryl) | Potent | Moderate | nih.gov |
| Adamantane Thiosemicarbazones (2,6-dihaloaryl) | Moderate | Potent | nih.gov |
| Adamantane-Isothiourea Hybrids | Potent broad-spectrum | Potent broad-spectrum (including E. coli) | researchgate.netudelar.edu.uy |
Antifungal and Antiviral Activity Modalities
Antifungal Activity: The adamantylthiourea scaffold has also been investigated for its antifungal properties. Studies have shown that certain analogues, particularly adamantane thiosemicarbazones and adamantane-linked isothioureas, exhibit good to moderate activity against the pathogenic yeast-like fungus Candida albicans. nih.govudelar.edu.uy The lipophilicity conferred by the adamantane group is thought to play a role in the antifungal action, although the correlation is not always direct. nih.gov
Antiviral Activity: The adamantane core is famously associated with antiviral drugs like amantadine, which historically targeted the M2 ion channel of the influenza A virus. nih.govnih.govresearchgate.net Consequently, adamantylthiourea derivatives have been a subject of antiviral research. A series of 3-substituted 1-adamantylthioureas was found to be active against the influenza A2 virus, with one analogue showing activity comparable to amantadine. nih.gov Research has also extended to other viruses, with some adamantane derivatives showing inhibitory effects on HIV replication and even the H5N1 avian influenza A virus. nih.govresearchgate.netnih.gov The mechanism often involves the disruption of viral entry or replication processes, leveraging the unique steric and lipophilic properties of the adamantane cage.
Anti-protozoal and Anti-malarial Activity Investigations (Mechanistic Focus)
The structural features of this compound suggest potential for activity against protozoan parasites. Adamantane-based compounds and thiourea derivatives have independently been recognized for their antiprotozoal and antimalarial activities. acs.org
Anti-protozoal Activity: Thiourea derivatives have been developed as agents against various protozoa, including Leishmania major and Leishmania tropica, the causative agents of cutaneous leishmaniasis. nih.gov The mechanism of action for these compounds is hypothesized to involve the inhibition of essential parasite enzymes, such as those in the folate and glycolytic pathways. nih.gov Furthermore, the presence of a nitroaryl group, as seen in this compound, is a feature of several compounds active against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.com Nitro-compounds can undergo bioreduction within the parasite to generate radical species that are toxic to the cell. mdpi.com
Anti-malarial Activity: Thiourea derivatives have been identified as possessing antimalarial properties. acs.org Studies on analogous structures like N-arylcinnamanilides and N-aryl acetamides have shown efficacy against the erythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite. mdpi.commmv.org For some classes of antimalarials, resistance has been linked to mutations in specific parasite proteins, such as the rhomboid protease 8 (ROM8) and a putative cation channel (CSC1), suggesting these are potential targets. mmv.org The mechanism of action for many antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For adamantylthiourea derivatives, SAR investigations have provided valuable insights into how different structural modifications affect potency and selectivity.
Impact of Substituents on Biological Potency and Selectivity
The biological profile of adamantylthioureas is highly sensitive to the nature and position of substituents on the aryl ring. acs.org
Halogen Substituents: The introduction of halogens (F, Cl, Br) onto the phenyl ring significantly influences molecular conformation and crystal packing through non-covalent interactions. acs.org This, in turn, affects biological activity. As noted earlier, the placement of dihalo-substituents can shift the antibacterial spectrum from primarily Gram-positive to Gram-negative. nih.gov
Nitro Group: The nitro group, present in the subject compound, has a profound impact. In studies of related adamantyl phthalimidines, nitration was found to be highly beneficial for anti-nitrite activity, a marker of anti-inflammatory potential. nih.gov In the context of antiprotozoal agents, the nitro group is often essential for the mechanism of action through bioreduction. mdpi.com
Lipophilicity and Steric Bulk: The adamantane group provides high lipophilicity, which generally enhances the ability of a compound to cross biological membranes. However, there is an optimal level of lipophilicity for activity, and excessively greasy compounds can have poor solubility and bioavailability. nih.gov The steric bulk of the adamantane group also influences how the molecule fits into the binding pocket of a target protein.
Molecular Docking Analysis for Target Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a biological target. For analogues of this compound, docking studies have provided hypotheses about their mechanisms of action.
Enzyme Inhibition: Docking studies on adamantane-thiourea derivatives have identified several potential enzyme targets. For example, thiourea-functionalized aminoglutethimide (B1683760) derivatives are predicted to bind to enzymes in the folate and glycolytic pathways of Leishmania parasites. nih.gov Other adamantane-containing thioureas have been docked into the active sites of tyrosyl-DNA phosphodiesterase 1 (TDP1) and human sphingosine (B13886) kinase 1, both of which are targets for cancer therapy. nih.govacs.org
Binding Interactions: These studies reveal that the adamantane moiety typically engages in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. nih.gov The thiourea core is critical for forming key hydrogen bonds with the protein backbone or specific amino acid side chains. For instance, in docking simulations with TDP1, adamantane derivatives form hydrophobic contacts with Phe259 and Trp590 residues, while also forming hydrogen bonds. nih.gov The specific orientation and affinity are further modulated by substituents on the phenyl ring, which can form additional hydrogen bonds, halogen bonds, or electrostatic interactions.
| Compound Class | Potential Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Adamantane-Thiourea Hybrids | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Adamantane: Hydrophobic contacts (Phe259, Trp590). Linker: H-bond with Ser463. | nih.gov |
| Adamantyl-piperidine-carbothioimidates | Human Sphingosine Kinase 1 | Binding at the active site. | acs.org |
| Thiourea Benzamide Derivatives | Progesterone Receptor (PR), Akt Kinase | Specific targeting with low binding energy. | tjnpr.org |
| Thiourea-aminoglutethimide Derivatives | Leishmania Folate/Glycolytic Enzymes | Inhibition of parasite-specific pathways. | nih.gov |
Non Biological Applications and Contributions to Materials Science
Chemo/Biosensor Development and Anion Recognition
The structure of N-1-adamantyl-N'-(3-nitrophenyl)thiourea is well-suited for the design of chemical sensors, particularly for the detection of anions. The field of supramolecular chemistry has extensively studied synthetic receptors for anion recognition due to the crucial roles anions play in environmental and industrial processes. organic-chemistry.org Thiourea-based receptors have emerged as a prominent class of neutral receptors capable of binding and sensing anionic species. bepls.comresearchgate.net
Colorimetric sensors provide a direct visual signal, often a change in color, upon interaction with a target analyte, making them highly valuable for rapid, on-the-spot detection without the need for complex instrumentation. nih.govnih.gov In molecules like this compound, this sensing mechanism is based on the interplay between a binding site (the thiourea (B124793) group) and a signaling unit (the nitrophenyl group). nih.gov
The nitrophenyl group functions as a chromophore, a part of the molecule responsible for its color. organic-chemistry.org The presence of the electron-withdrawing nitro (–NO₂) group on the phenyl ring is critical; it enhances the acidity of the N-H protons on the thiourea moiety. bepls.comnih.gov When the sensor is in a deprotonated state or when it binds to a basic anion, the electronic properties of the chromophore are altered. This change affects the wavelength of light the molecule absorbs, leading to a modification in its UV-Vis absorption spectrum and a corresponding visible color change. organic-chemistry.orgnih.gov For instance, the addition of strongly basic anions like fluoride (B91410) or acetate (B1210297) to solutions of similar nitrophenyl thiourea receptors has been shown to cause a distinct color change from colorless to yellow, which can be easily detected by the naked eye. nih.govnih.gov
Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, are used to quantify these interactions. In a typical UV-Vis titration experiment, the absorption spectrum of the thiourea receptor is monitored as increasing amounts of an anion are added. The appearance of new absorption bands or shifts in existing ones (isosbestic points) indicates the formation of a receptor-anion complex. organic-chemistry.org By analyzing these spectral changes, the strength of the interaction, represented by the association constant (Kₐ), can be calculated.
| Anion | log Kₐ | Binding Strength |
|---|---|---|
| F⁻ | 5.98 | Very Strong |
| AcO⁻ | ~4.5 (Estimated) | Strong |
| H₂PO₄⁻ | ~3.5 (Estimated) | Moderate |
| Cl⁻ | < 2.0 (Estimated) | Weak |
Data derived from studies on analogous 4-nitrophenyl thiourea receptors, which demonstrate the principles of anion binding. organic-chemistry.orgbepls.com
The primary mechanism driving the recognition of anions by this compound is hydrogen bonding. The two N-H protons of the thiourea group act as hydrogen bond donors, forming directional bonds with electron-rich anions that act as hydrogen bond acceptors. nih.govnih.gov The sulfur atom of the thiourea does not typically participate directly in binding but influences the electronic properties and acidity of the N-H protons.
The enhanced acidity of the thiourea protons, due to the attached electron-withdrawing nitrophenyl group, makes them particularly effective at forming strong hydrogen bonds with basic anions. bepls.com This interaction leads to the formation of a stable 1:1 complex between the receptor and the anion. organic-chemistry.org The geometry and basicity of the anion play a significant role in the selectivity of the receptor. Anions that are highly basic and geometrically compatible, such as fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), tend to bind most strongly. organic-chemistry.orgresearchgate.net The interaction with highly basic anions can be so strong that it leads to the deprotonation of the N-H protons, causing a significant colorimetric response. nih.gov
Applications in Advanced Materials Science
The molecular architecture of this compound makes it a valuable component in the construction of sophisticated materials with tailored properties.
Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. A critical component of an ISE is the ionophore, a lipophilic molecule embedded within a polymer membrane (typically PVC) that selectively binds to the target ion. Thiourea and urea (B33335) derivatives have been successfully used as ionophores in ISEs for sensing various anions, including phosphate and sulfate, and cations like mercury(II). rsc.orgmdpi.com
This compound possesses the key features of an effective ionophore:
Binding Site: The thiourea group provides a well-defined site for coordinating with target ions through hydrogen bonding or, in the case of some metal ions, through the sulfur atom. rsc.orgmdpi.com
Lipophilicity: The large, cage-like adamantyl group is highly lipophilic (fat-soluble). This ensures that the ionophore remains trapped within the oily PVC membrane of the electrode and does not leach out into the aqueous sample solution.
Electronic Tuning: The 3-nitrophenyl group modifies the electronic environment of the thiourea binding site, which can be used to fine-tune the electrode's selectivity towards a particular ion over others.
In an ISE, the ionophore facilitates the transfer of the target ion from the aqueous sample into the membrane phase. This process generates a potential difference across the membrane that is proportional to the concentration of the target ion, which is then measured by a voltmeter.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonding. researchgate.net Materials built on these principles can be designed to be "smart" or "responsive," meaning they can change their properties in response to an external stimulus. acs.org
This compound is an ideal building block for such materials. The directional hydrogen bonds of the thiourea group can guide the self-assembly of molecules into predictable patterns, such as chains or sheets. The bulky adamantyl groups can interlock or stack, further stabilizing these assemblies through van der Waals forces.
The anion-binding capability of this molecule can be used to create a stimulus-responsive system. The addition of a specific anion (the chemical stimulus) would disrupt the hydrogen-bonding network of the self-assembled structure or trigger a change within the individual molecules. researchgate.netresearchgate.net This could lead to a macroscopic change in the material's properties, such as:
Color Change: As seen in chemosensors, binding an anion can alter the electronic structure and produce a visible color change throughout the material.
Sol-Gel Transition: The disruption of intermolecular forces could cause a solid gel to dissolve or a solution to solidify.
Controlled Release: A therapeutic agent or other molecule could be trapped within the supramolecular structure and released only when the target anion is present to trigger disassembly.
Thiourea derivatives are exceptionally versatile intermediates in organic synthesis, serving as starting materials for the construction of a wide variety of heterocyclic compounds. nih.govrsc.org Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.
This compound can serve as a precursor for several important classes of heterocycles:
Thiazoles: The most common application is in the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea with an α-haloketone to form a 2-aminothiazole (B372263) ring. organic-chemistry.orgbepls.com Thiazoles are found in numerous biologically active molecules, including vitamin B1. bepls.com
Benzothiazines: Cyclization of N-aryl thioureas can lead to the formation of benzothiazine structures. nih.gov
Pyrimidines and Triazoles: Thiourea can react with various reagents under different conditions to yield pyrimidine (B1678525) and triazole derivatives. rsc.org
Tetrazoles: Through oxidative desulfurization with an azide (B81097) source, the thiourea moiety can be converted into a tetrazole ring, another important heterocyclic scaffold. mdpi.com
The presence of the adamantyl and nitrophenyl groups on the thiourea precursor would result in the corresponding substituted heterocyclic product, allowing chemists to build complex molecules with specific properties derived from these functional groups.
Organocatalysis and Facilitation of Organic Transformations
Following a comprehensive review of available scientific literature, no specific research findings, data, or detailed examples of this compound being used as an organocatalyst in organic transformations have been identified.
While the broader class of thiourea derivatives is widely recognized for its role in organocatalysis, information on this particular compound's catalytic activity is not present in the searched resources. The fundamental principles of thiourea catalysis involve the activation of electrophiles through hydrogen bonding via the two N-H protons of the thiourea moiety. The efficacy and selectivity of these catalysts are often tuned by the steric and electronic properties of the substituents on the nitrogen atoms.
The structure of this compound, featuring a bulky, sterically demanding adamantyl group and an electron-withdrawing nitrophenyl group, suggests it could theoretically function as a hydrogen-bond donor catalyst. For instance, peptidic derivatives containing an adamantyl group have been noted as effective catalysts in Morita–Baylis–Hillman reactions. nih.gov Similarly, thioureas bearing nitrophenyl groups are known to enhance the acidity of the N-H protons, making them effective in activating a variety of substrates. researchgate.netlibretexts.org Bifunctional thioureas, which combine the hydrogen-bonding site with a basic moiety (like an amine), are particularly effective in a wide range of asymmetric reactions, including Michael additions, aza-Henry reactions, and Mannich reactions. researchgate.netrsc.org
However, without specific studies on this compound, any discussion of its catalytic application would be purely speculative. There are no available data to construct tables on reaction yields, enantiomeric excess, or substrate scope for this compound. Research on related compounds, such as [1-nicotinoyl-3-(m-nitrophenyl)-thiourea], has highlighted their utility as synthetic intermediates but does not detail their use in organocatalysis. researchgate.nete3s-conferences.org
Therefore, the contribution of this compound to organocatalysis and the facilitation of organic transformations remains an unexplored area of research based on the available information.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Next-Generation N-1-adamantyl-N'-(3-nitrophenyl)thiourea Analogues with Tailored Properties
A crucial direction for future work is the rational design and synthesis of novel analogues to modulate their physicochemical and biological profiles. researchgate.netfarmaciajournal.com This can be achieved through systematic structural modifications:
Phenyl Ring Modification: The introduction of various substituents onto the nitrophenyl ring—such as halogens, alkyl, or alkoxy groups—can alter the molecule's electronic landscape, lipophilicity, and hydrogen-bonding capacity. nih.govacs.org Such changes could foster more potent and selective interactions with biological targets.
Adamantyl Cage Variation: Exploring isomers like the 2-adamantyl group or introducing functional groups to the adamantane (B196018) scaffold can influence the compound's steric hindrance and conformational dynamics, potentially enhancing binding affinity. farmaciajournal.commdpi.com
Bioisosteric Replacement: Substituting the thiourea (B124793) linker with isosteric groups like urea (B33335), guanidine, or squaramide can profoundly impact the molecule's hydrogen-bonding patterns, chemical stability, and pharmacokinetic behavior. mdpi.com A comparative analysis of these analogues would yield invaluable structure-activity relationship (SAR) data. nih.gov
The synthesis of these new compounds would likely employ established chemical routes, such as the reaction between an appropriate adamantyl amine and a substituted nitrophenyl isothiocyanate. e3s-conferences.orgresearchgate.net Creating a diverse library of such derivatives is a fundamental step toward exploring their wide-ranging potential. nih.gov
Table 1: Proposed Analogues for Future Synthesis and Their Scientific Rationale
| Modification Area | Proposed Change | Rationale for Synthesis | Potential Impact |
|---|---|---|---|
| Nitrophenyl Ring | Substitution with fluoro, chloro, or bromo groups | To study the influence of halogen bonding and modified electronic properties on biological activity. researchgate.net | Potentially enhanced binding affinity and selectivity for target proteins. |
| Nitrophenyl Ring | Substitution with methoxy (B1213986) or hydroxyl groups | To augment hydrogen bonding capabilities and alter solubility. acs.org | Improved pharmacokinetic profiles and the possibility of new biological interactions. |
| Adamantyl Moiety | Use of 2-adamantylamine in place of 1-adamantylamine | To modify the steric profile and overall lipophilicity. farmaciajournal.com | Exploration of different binding modes and identification of novel biological targets. |
| Thiourea Linker | Replacement with a urea or squaramide moiety | To assess the effect of different hydrogen bond donor-acceptor motifs on activity. mdpi.com | Changes in binding affinity, stability, and the creation of new intellectual property. |
Advanced Computational Methodologies for Predictive Modeling and Mechanistic Insight
Computational chemistry provides indispensable tools for accelerating drug discovery and offering mechanistic insights that are challenging to obtain experimentally. nih.govresearchgate.net Future investigations should harness these advanced methods:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to compute molecular properties such as optimized geometries, electronic structures, and vibrational frequencies, which are crucial for understanding molecular reactivity and interpreting spectroscopic data. researchgate.netnih.govbgu.ac.il
Molecular Docking: To predict how these thiourea derivatives bind to specific biological targets like enzymes or receptors, molecular docking simulations are essential for guiding the synthesis of the most promising compounds. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can illustrate the dynamic interactions between a compound and its biological target over time, revealing the stability of the molecular complex and identifying key intermolecular forces that govern its mechanism of action. researchgate.net
The integration of these computational approaches with experimental work creates a powerful feedback loop, where predictions guide experiments, and results serve to validate and refine the computational models. acs.orgudelar.edu.uy
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While initial screenings may reveal general biological effects, a more profound understanding requires the elucidation of specific molecular mechanisms. nih.govnih.gov Future research should prioritize:
Target Identification: A primary objective is to identify the specific cellular components (proteins, enzymes, DNA) that interact with this compound. farmaciajournal.com
Enzyme Inhibition Kinetics: For compounds that inhibit enzymes, detailed kinetic studies are necessary to determine the mode and potency of inhibition (e.g., Ki values). acs.orgnih.gov
Cellular Pathway Analysis: It is vital to investigate the compound's effect on cellular signaling pathways. For instance, an anticancer compound's impact on apoptosis or cell cycle regulation can be studied using techniques like flow cytometry and Western blotting. nih.gov
DNA Interaction Studies: The potential for these molecules to bind to DNA, for example through intercalation, should be explored using spectroscopic and electrochemical methods. researchgate.net
Development of Novel Materials and Technologies Based on Thiourea Architectures
The utility of thiourea derivatives extends beyond pharmacology into materials science. mdpi.com The structural characteristics of this compound make it an interesting candidate for new materials.
Chemosensors: The thiourea group is known to coordinate with metal ions, suggesting that these compounds could be developed as selective colorimetric or fluorescent sensors. nih.govmdpi.com
Coordination Chemistry: The nitrogen and sulfur atoms of the thiourea moiety can act as ligands to form complexes with metal ions like copper, silver, or gold. mdpi.commdpi.com These complexes could possess unique catalytic, optical, or magnetic properties.
Organocatalysis: Chiral thiourea derivatives have proven to be effective organocatalysts. The synthesis of chiral analogues of this compound could lead to new catalysts for asymmetric synthesis.
Table 2: Potential Material Science Applications and Corresponding Research Strategies
| Application Area | Research Focus | Experimental Techniques | Expected Outcome |
|---|---|---|---|
| Chemosensors | Investigation of sensory response to various metal ions and anions. | UV-Vis Spectroscopy, Fluorescence Spectroscopy. | A selective sensor for important environmental or biological analytes. |
| Metal Complexes | Synthesis with transition metals (e.g., Cu, Ag, Au). mdpi.com | Single-crystal X-ray Diffraction, IR Spectroscopy, Magnetic Measurements. | Novel materials with potential applications in catalysis or medicine. mdpi.com |
| Organocatalysis | Synthesis of chiral analogues and evaluation of their catalytic performance. | Asymmetric synthesis reactions, HPLC for determining enantiomeric excess. | Efficient catalysts for stereoselective chemical reactions. |
Integrated Experimental and Theoretical Approaches for Comprehensive Understanding
The most significant advances will emerge from a holistic research strategy that tightly integrates experimental and theoretical work. researchgate.netbgu.ac.il A synergistic workflow would involve:
Computational Screening: Utilizing molecular docking and ADME predictions to screen a virtual library of designed analogues. farmaciajournal.comresearchgate.net
Targeted Synthesis: Synthesizing a focused subset of candidates identified as promising through computational analysis. researchgate.net
Experimental Validation: Conducting in vitro biological assays and thorough physicochemical characterization. acs.orgnih.gov
Mechanistic Investigation: For the most active compounds, performing in-depth experimental and computational studies to elucidate their mode of action. nih.govudelar.edu.uy
Iterative Optimization: Using the acquired insights to refine the molecular design in an iterative cycle to optimize the lead compound.
This integrated methodology ensures a focused and efficient research process, maximizing the likelihood of discovering novel compounds and technologies derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-1-adamantyl-N'-(3-nitrophenyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
Acylation/Thiourea Formation : React 3-nitroaniline with thiophosgene or ammonium thiocyanate under controlled pH (e.g., acetic acid buffer) to generate the intermediate 3-nitrophenyl isothiocyanate.
Substitution : Combine the isothiocyanate with 1-adamantylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.
- Optimization : Use triethylamine as a base to scavenge HCl, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity to improve yield (e.g., switching from THF to DMF increases solubility of adamantyl derivatives) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of ν(N-H) (3100–3300 cm⁻¹), ν(C=S) (1150–1250 cm⁻¹), and ν(NO₂) (1520–1350 cm⁻¹).
- NMR : <sup>1</sup>H NMR should show aromatic protons (δ 7.5–8.5 ppm for 3-nitrophenyl) and adamantyl protons (δ 1.6–2.2 ppm). <sup>13</sup>C NMR detects thiourea C=S (δ 170–180 ppm).
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenges : The adamantyl group introduces steric hindrance, leading to poor crystal packing. Nitrophenyl groups may cause π-π stacking disruptions.
- Solutions :
- Use slow evaporation in mixed solvents (e.g., DCM/hexane) to enhance crystal growth.
- Employ SHELXT (for structure solution) and SHELXL (for refinement) to resolve disordered adamantyl moieties. Validate using R-factor (<5%) and Hirshfeld surface analysis .
Q. How do electronic effects of the 3-nitrophenyl group influence the thiourea’s reactivity in coordination chemistry?
- Methodological Answer :
- The nitro group’s electron-withdrawing nature enhances the thiourea’s acidity (lower pKa), improving metal coordination (e.g., Cu²⁺, Ag⁺).
- Experimental Design :
Perform potentiometric titrations to determine pKa.
Use UV-Vis and ESR spectroscopy to monitor metal-ligand complex formation.
- Data Interpretation : Compare stability constants (logβ) with non-nitro derivatives to quantify electronic effects .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiourea derivatives?
- Methodological Answer :
- Systematic Comparison :
Test the compound against a standardized panel of enzymes (e.g., urease, carbonic anhydrase) under identical assay conditions (pH, temperature).
Use molecular docking to correlate substituent effects (e.g., nitro vs. methyl) with binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
